molecular formula C9H13N3OS2 B14939950 (5Z)-5-[(4-methylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(4-methylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B14939950
M. Wt: 243.4 g/mol
InChI Key: SNZSPENVZYMESC-SREVYHEPSA-N
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Description

(5Z)-5-[(4-methylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a thiazolidinone core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-methylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-methylpiperazine with a thiazolidinone derivative under specific reaction conditions. The process may include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are often necessary to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-methylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidinone derivatives with altered functional groups.

Scientific Research Applications

(5Z)-5-[(4-methylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-methylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core structure, known for their diverse biological activities.

    Piperazine Derivatives: Compounds containing the piperazine moiety, which are widely used in medicinal chemistry.

Uniqueness

(5Z)-5-[(4-methylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of the thiazolidinone and piperazine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H13N3OS2

Molecular Weight

243.4 g/mol

IUPAC Name

(5Z)-5-[(4-methylpiperazin-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C9H13N3OS2/c1-11-2-4-12(5-3-11)6-7-8(13)10-9(14)15-7/h6H,2-5H2,1H3,(H,10,13,14)/b7-6-

InChI Key

SNZSPENVZYMESC-SREVYHEPSA-N

Isomeric SMILES

CN1CCN(CC1)/C=C\2/C(=O)NC(=S)S2

Canonical SMILES

CN1CCN(CC1)C=C2C(=O)NC(=S)S2

Origin of Product

United States

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